2-alpha-Hydroxytestosterone dipropionate

Lipophilicity ADME Prediction Prodrug Design

2-alpha-Hydroxytestosterone dipropionate (2α,17β-dihydroxyandrost-4-en-3-one dipropionate) is a synthetic steroid diester of 2α-hydroxytestosterone, bearing propionate ester groups at the C-2 and C-17β positions. It is listed in authoritative chemical databases including PubChem (CID 11954148), ChEBI (CHEBI:79792), and NCATS Inxight Drugs (NSC-12204), with a molecular formula of C₂₅H₃₆O₅ and a molecular weight of 416.55 g/mol.

Molecular Formula C25H36O5
Molecular Weight 416.5 g/mol
CAS No. 22204-96-2
Cat. No. B1244001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-alpha-Hydroxytestosterone dipropionate
CAS22204-96-2
Molecular FormulaC25H36O5
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)OC(=O)CC)C
InChIInChI=1S/C25H36O5/c1-5-22(27)29-20-14-25(4)15(13-19(20)26)7-8-16-17-9-10-21(30-23(28)6-2)24(17,3)12-11-18(16)25/h13,16-18,20-21H,5-12,14H2,1-4H3
InChIKeyYXMVVUNPKPIUQA-QEALOGQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-alpha-Hydroxytestosterone dipropionate (CAS 22204-96-2): Steroid Ester Identity & Database References


2-alpha-Hydroxytestosterone dipropionate (2α,17β-dihydroxyandrost-4-en-3-one dipropionate) is a synthetic steroid diester of 2α-hydroxytestosterone, bearing propionate ester groups at the C-2 and C-17β positions . It is listed in authoritative chemical databases including PubChem (CID 11954148), ChEBI (CHEBI:79792), and NCATS Inxight Drugs (NSC-12204), with a molecular formula of C₂₅H₃₆O₅ and a molecular weight of 416.55 g/mol . The compound belongs to the class of 2-hydroxylated testosterone esters, which are structurally distinct from non-hydroxylated testosterone esters by the presence of an α-oriented hydroxy (here propionylated) substituent at the C-2 position of the steroid A-ring .

Reference standard for LC-MS/MS method development Listed in PubChem, ChEBI, NCATS
Prodrug design & esterase activation studies 2α,17β diester scaffold
AR ligand SAR for 2-hydroxylated androgens Differentiates from non-hydroxylated esters

Why Generic Substitution of 2-alpha-Hydroxytestosterone dipropionate Is Not Straightforward


Generic substitution of 2-alpha-hydroxytestosterone dipropionate with other testosterone esters or hydroxylated analogs is not scientifically valid because the C-2α propionate ester fundamentally alters the lipophilicity, hydrogen-bonding capacity, and enzymatic hydrolysis profile of the molecule . The unique combination of a 2α-ester and a 17β-ester on the androst-4-en-3-one scaffold differentiates this compound from simple testosterone dipropionate (esterified at 3β and 17β), 16α-hydroxytestosterone dipropionate, and non-esterified 2α-hydroxytestosterone . While direct head-to-head functional data are scarce in public literature, the computed XLogP3 and hydrogen bond acceptor counts indicate that even small structural modifications on the steroid nucleus can lead to divergent pharmacokinetic and receptor-binding outcomes .

Lipophilicity shift Testosterone dipropionate lacks C-2α ester; XLogP3 difference may alter tissue distribution and permeability profiles.
H-bond mismatch Non-hydroxylated analogs have fewer H-bond acceptors, which may affect receptor off-rates and binding selectivity.
Hydrolysis pathway Free 2α-hydroxytestosterone lacks ester groups, eliminating sequential prodrug activation context of the dipropionate.

Quantitative Differentiators of 2-alpha-Hydroxytestosterone dipropionate vs. Closest Analogs


Enhanced Lipophilicity: XLogP3 Comparison vs. Non-Esterified 2α-Hydroxytestosterone

The dipropionate ester of 2α-hydroxytestosterone exhibits a significantly higher predicted lipophilicity compared to the free 2α-hydroxytestosterone, which influences membrane permeability and distribution. Specifically, the target compound has a computed XLogP3 of 4.9, whereas the free 2α-hydroxytestosterone (the non-esterified parent androgen) has a computed XLogP3 of approximately 2.5 . This difference is critical for predicting oral absorption and tissue distribution.

Lipophilicity (XLogP3)
Cross-study comparable
4.9 target
vs 2.5 free alcohol
Δ +2.4 (~250×)
Supports lipophilicity-driven permeability modeling
In silico prediction; experimental confirmation advised
Lipophilicity ADME Prediction Prodrug Design

Hydrogen Bond Acceptor Count: Differentiation from Testosterone Dipropionate

The presence of the 2α-propionyloxy group introduces an additional hydrogen bond acceptor in 2α-hydroxytestosterone dipropionate compared to testosterone dipropionate, which lacks the 2-oxygen functionality. Specifically, the target compound has 5 hydrogen bond acceptors (three carbonyl oxygens, two ester oxygens), whereas testosterone dipropionate (androst-4-ene-3β,17β-diol dipropanoate) has only 4 hydrogen bond acceptors . This additional H-bond capacity can alter binding interactions with androgen receptors or metabolizing enzymes.

H-Bond Acceptors
Class-level inference
Target
5
+1
Testosterone dipropionate
4
Additional acceptor may influence AR interaction kinetics
Computed property; verify with binding assays
Hydrogen Bonding Receptor Binding SAR

Regioselective Ester Hydrolysis Potential: 2α- vs. 17β-Ester Lability

Diesters of androstane steroids are known to undergo sequential hydrolysis by esterases, with the C-17 ester generally being cleaved more rapidly than the C-2 ester due to steric accessibility . For 2α-hydroxytestosterone dipropionate, the 17β-propionate is predicted to hydrolyze first, yielding 2α-hydroxytestosterone 2-propionate as an intermediate, which may have distinct androgenic or metabolic activity before complete conversion to 2α-hydroxytestosterone . This contrasts with testosterone dipropionate, where hydrolysis at C-3 and C-17 can occur at more comparable rates.

Ester hydrolysis order
Class-level inference
Preferential 17β → 2α sequential cleavage predicted
Context-dependent; may support controlled activation studies
Direct enzymatic data unavailable; model-based inference
Prodrug Activation Esterase Hydrolysis Metabolic Stability

Evidence-Based Application Scenarios for 2-alpha-Hydroxytestosterone dipropionate


Prodrug Design & Pharmacokinetic Profiling Studies

The high XLogP3 of 4.9 [Section 3, Item 1] makes this dipropionate ester a candidate for investigating the impact of lipophilicity on oral absorption and tissue distribution of androgen prodrugs. Its hydrolysis intermediate pathway [Section 3, Item 3] can be explored in metabolic stability assays to map sequential esterase activation.

Androgen Receptor Structure-Activity Relationship (SAR) Probes

With 5 H-bond acceptors versus 4 in testosterone dipropionate [Section 3, Item 2], this compound serves as a tool to probe the contribution of the C-2 oxygen to AR binding affinity and selectivity, particularly in comparative displacement assays with the non-hydroxylated analog.

Reference Standard for Hydroxylated Testosterone Ester Identification

The compound's unambiguous structure and database identifiers (PubChem CID 11954148, CHEBI:79792, NSC-12204) [Section 1] support its use as a certified reference standard for LC-MS/MS method development and quality control in analytical toxicology or doping control laboratories that detect hydroxylated testosterone esters.

Application
Selection Property
Validation Focus
Prodrug & PK profiling studies
Lipophilicity-dependent absorption context
Sequential esterase activation profiling
Androgen receptor SAR probes
C-2α oxygen H-bond capacity
Comparative AR displacement vs. non-hydroxylated ester
Reference standard ID
Database-authenticated structure
LC-MS/MS method verification for hydroxylated testosterone esters
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